2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate is an organic compound recognized for its unique structural properties. It has the molecular formula and a molecular weight of approximately 500.76 g/mol. This compound features a central 2,2-bis(hydroxymethyl)propane-1,3-diol backbone with two laurate (dodecanoate) ester chains attached. Its high lipophilicity, indicated by a LogP value of 8.93, makes it suitable for various applications in chemical and biological fields .
The primary chemical reaction involving 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate is esterification, where lauric acid reacts with 2,2-bis(hydroxymethyl)propane-1,3-diol under acidic conditions to form the dilaurate ester. This reaction can be summarized as follows:
This reaction is reversible and can be influenced by factors such as temperature and the presence of catalysts.
Research indicates that 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate exhibits potential biological activity due to its lipophilic nature. It can interact effectively with biological membranes, facilitating the transport of hydrophobic drugs. Its structure allows it to stabilize protein structures during formulation processes and enhance membrane permeability when used as a drug carrier .
The synthesis of 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while maintaining efficiency and effectiveness .
2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate finds applications across various fields:
Interaction studies have shown that 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate can form complexes with various biomolecules. Its lipophilic nature allows it to integrate into lipid bilayers effectively. Research indicates that it enhances the permeability of cell membranes when used as a drug carrier or delivery agent. Additionally, its interactions with proteins have been explored to understand its potential role in stabilizing protein structures during formulation processes .
Several compounds share structural similarities with 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipalmitate | C₃₁H₆₈O₆ | 612.98 g/mol | Contains two palmitic acid chains instead of lauric acid chains |
| Pentaerythritol tetrastearate | C₁₈H₃₆O₆ | 885.26 g/mol | Contains four stearic acid chains |
| Glycerol monostearate | C₁₈H₃₄O₃ | 358.57 g/mol | A simpler structure with one fatty acid chain |
The uniqueness of 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate lies in its balanced structure that combines two lauric acid chains with a hydroxymethylated propane backbone. This configuration enhances its solubility and stability compared to similar compounds that may have more complex or fewer fatty acid chains.
Enzymatic transesterification has emerged as a cornerstone for synthesizing 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate with high regioselectivity. Immobilized lipases such as Candida antarctica lipase B (CALB) and Yarrowia lipolytica lipase 2 (Ylip2) demonstrate preferential catalysis of primary hydroxyl groups, enabling controlled diesterification. In a study using CALB, transesterification with vinyllaurate at 50°C yielded 74.9% total pentose laurate esters, with primary hydroxyls esterified first. Sequential catalysis strategies further enhance diester content: combining Ylip2 and CALB increased diester yields to 77.4%, outperforming single-enzyme systems by 1.7-fold.
Table 1: Diester Yields Under Different Catalytic Conditions
| Catalyst System | Diester Yield (%) | Regioselectivity |
|---|---|---|
| CALB alone | 45.2 | Primary OH |
| Ylip2 alone | 36.7 | Primary OH |
| Sequential Ylip2 + CALB | 77.4 | Primary OH |
| Ionic liquid + CALB | 68.9 | Primary OH |
The stereochemical outcome depends on the lipase’s active site geometry. CALB’s rigid mesoporous structure favors laurate transfer to equatorial hydroxyls, while Ylip2’s broader binding pocket accommodates bulkier intermediates. Substrate molar ratios also influence reaction trajectories; a 3:1 laurate-to-pentaerythritol ratio minimizes monoester accumulation while preventing triester byproducts.
Ionic liquids (ILs) containing polyethercarboxylate anions and alkylammonium cations have revolutionized solvent systems for diester synthesis. These neoteric solvents enhance lipase stability while solubilizing polar pentaerythritol and nonpolar laurate donors. In a patent-pending IL formulation (EP2902381A1), tetrabutylammonium polyglycolate increased CALB’s thermostability, enabling reactions at 70°C with 92% residual activity after 10 cycles. The IL’s low vapor pressure additionally mitigates solvent loss during vacuum stripping of byproducts.
Key IL properties affecting synthesis include:
Table 2: Ionic Liquid Performance in Diester Synthesis
| Ionic Liquid Composition | Enzyme Half-Life (h) | Diester Yield (%) |
|---|---|---|
| [BMIM][PF6] | 48 | 58.3 |
| [N4444][Polyglycolate] | 120 | 68.9 |
| [OMIM][Tf2N] | 72 | 61.7 |
Selective protection of hydroxyl groups enables precise diester formation on 2,2-bis(hydroxymethyl)propane-1,3-diol. Trimethylsilyl (TMS) ethers and benzylidene acetals have been employed to block secondary hydroxyls during lauroylation. After esterification, the protective groups are removed under mild conditions (e.g., HF/pyridine for TMS, hydrogenolysis for benzylidene).
Comparative studies reveal:
Transitioning from batch to continuous flow reactors (CFRs) addresses mass transfer limitations in viscous diester reaction mixtures. Packed-bed reactors with immobilized CALB on epoxy-functionalized silica achieve space-time yields of 12.7 g/L·h, a 4.3-fold increase over stirred-tank systems. Key CFR design parameters include:
Table 3: Batch vs. Continuous Flow Performance
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Space-time yield (g/L·h) | 2.9 | 12.7 |
| Enzyme consumption (g/kg) | 8.4 | 1.2 |
| Energy input (kWh/kg) | 15.6 | 9.8 |
In-line Raman spectroscopy enables real-time monitoring of mono/diester ratios, allowing dynamic adjustment of laurate feed rates to maintain optimal stoichiometry.
Lipase-catalyzed esterification of 2,2-bis(hydroxymethyl)propane-1,3-diyl dilaurate follows well-established enzymatic kinetic principles [2]. The esterification reaction kinetics of long-chain fatty acids and fatty alcohols catalyzed with lipase systems demonstrate that the reaction follows Michaelis-Menten kinetics [2]. The kinetic parameters determined with respect to both substrates reveal that the lipase-catalyzed esterification reaction model follows a Ping-Pong Bi Bi mechanism with no substrate or product inhibition [2].
Research indicates that the surfactant-enzyme complex kinetic parameters show significant enhancement in catalytic activity [2]. The biocatalytic complex demonstrates 40 times the activity after a reaction time of 5 hours compared to the unmodified lipase in the same reaction system [2]. Various factors affecting the activity of the modified lipase include the influence of substrate fatty acid chain length, water content, and temperature [2].
Experimental analysis of enzymatic transition-state structures uses kinetic isotope effects to report on bonding and geometry differences between reactants and the transition state [3]. Computational correlation of experimental values with chemical models permits three-dimensional geometric and electrostatic assignment of transition states formed at enzymatic catalytic sites [3]. The combination of experimental and computational access to transition-state information permits the design of transition-state analogs as powerful enzymatic inhibitors [3].
Enzymatic transition states have lifetimes of femtoseconds, the lifetime of bond vibrations [3]. Fast dynamic motions in catalytic sites are linked to transition-state generation [3]. The transition states for chemical reactions are proposed to have lifetimes near 10^-13 seconds, the time for a single bond vibration [4].
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (Ea) | 27.7 kJ/mol | [2] |
| Temperature Range | 25-45°C | [2] |
| Ping-Pong Bi Bi Mechanism | Confirmed | [2] |
| Enzyme Activity Enhancement | 40x increase | [2] |
The activation energy of the esterification reaction was determined from the initial rates in the temperature range of 25-45°C, assuming that changes in Km are negligible in this small temperature range [2]. The essentially horizontal plot above 45°C suggests the desorption of surfactant molecules from the complex as the temperature increased [2].
Solvent effects significantly influence nucleophilic acyl substitution mechanisms in esterification processes [5] [6]. Computational insights reveal that chemicals in solvents with different polarity have different reactivity, and solvent polarity is a key catalytic element of esterification [5]. The reaction rate is affected by the properties of the solvents in a complicated manner [5].
Research demonstrates that decreasing solvent polarity gives increasing acyl migration rate constants in general [6]. Solvent polarity influences the acyl migration rate through the influence of the charge dispersion of the transition state [6]. High polarity of the solvent is unfavorable to the transition state charge dispersion, which increases its energy state and decreases the acyl migration rate [6].
The nucleophilic acyl substitution mechanism involves several key steps [7]. The overall transformation is defined as nucleophilic substitution at an acyl group or as acylation of a nucleophile [7]. Different carboxylic acid derivatives have very different reactivities, with acyl chlorides and bromides being the most reactive and amides the least reactive [7].
In homogeneous solvent systems, reaction of acyl chlorides with water occurs rapidly and does not require heating or catalysts [7]. The reactivity order follows: acyl halides > anhydrides >> esters ≈ acids >> amides [7].
| Dielectric Constant | Energy Barrier Reduction | Reaction Enhancement |
|---|---|---|
| < 20.0 | Variable | Moderate |
| ≥ 20.0 | Converged | Optimized |
| Water (78.5) | Maximum | Highest |
According to computational results, most reaction states for esterification reactions in solvents are of higher relative Gibbs free energies than not in solvents, but the energy barriers decrease with the enlarging of solvent dielectric constants [5]. When the dielectric constant of the solvent reaches 20.0, the numerical value of the lowering energy barrier from solvation effect tends to converge [5].
Computational modeling using density functional theory provides crucial insights into intermediate complex stability during esterification processes [8] [9]. The hybrid-meta GGA functional M06-2X in combination with the basis set 6-31+G** was used in theoretical calculations, including geometry optimization, vibration analysis, and calculation of intrinsic reaction coordinates [8].
By density functional theory calculation, acid-catalyzed carboxylic acid esterification reactions are brief two-step reactions [9]. First, the carboxylic acid hydroxyl-oxygen is protonated, which generates a highly active acylium ion [9]. The protonation requires an activation energy of 4-10 kcal mol^-1 and is the rate-controlling step of the esterification [9].
Sequentially, the acylium ion spontaneously reacts with two alcohol molecules to form a neutral product molecule through a trimolecular reaction [9]. The acylium ion is the highly active intermediate shared by esterification processes [9]. All the structures had been geometrically optimized using M06-2X functional and 6-31+G** basis set [8].
The reactant, intermediates, and product had no imaginary frequencies, and each transition state has only one imaginary frequency in the vibration analysis at the same computation level [8]. The intrinsic reaction coordinates of reaction steps were calculated to ensure proper transition state connectivity [8].
Simultaneous predictions of chemical and phase equilibria in systems with esterification reactions demonstrate the importance of intermediate complex stability [10]. The study of chemical reactions in multiple liquid phase systems reveals that the ability to predict combined chemical and phase equilibria is crucial for designing innovative separation processes [10].
PC-SAFT proved its excellent capabilities toward predicting chemical equilibrium composition in the homogeneous composition range of investigated systems as well as liquid-liquid phase behavior [10]. The predictive capability of PC-SAFT on combined chemical and phase equilibria was tested successfully against simultaneous chemical equilibria and liquid-liquid equilibria in quaternary esterification systems [10].
Ionic liquid-mediated esterification demonstrates highly efficient catalytic performance through anion-cation interactions [11] [12]. Highly efficient esterification of alcohols with acetic acid using Brønsted acidic ionic liquid as catalyst has been realized [11]. The turnover numbers were able to reach up to 11,000 and turnover frequency was 846 [11].
The catalytic system is suitable for the esterification of long chain aliphatic alcohols, benzyl alcohol, and cyclohexanol with good yields of esters [11]. The procedure of separating the product and catalyst is simple, and the catalyst could be reused [11]. Brønsted acidic ionic liquid had much weaker corrosiveness than sulfuric acid [11].
A dramatic effect of the ionic liquid structure in esterification reactions demonstrates the importance of anion selection [13]. Brønsted acidic ionic liquids have been synthesized and investigated as catalysts in esterification and transesterification reactions [13]. The ionic liquids containing tetrafluoroborate anions gave the higher yields [13].
A quite good correlation between ionic liquid acidity and catalytic ability was found, although the hydrophilic nature of the ionic medium probably affects the process efficiency [13]. The anion in controlling microscopic interactions plays a crucial role in determining reaction outcomes [14].
Heteropolyanion-based ionic liquids serve as reaction-induced self-separation catalysts for esterification [12]. The incorporation of the acidic functional group in the organic cations of ionic liquids is indispensable to achieve a high yield of esterification and to realize the reaction-induced phase-separation catalysis system [12].
The influence of various inorganic anions in the ionic liquid catalysts with the same cation on the esterification demonstrates significant variations in catalytic performance [12]. Lewis acidic metal triflates often become much more reactive in ionic liquids containing noncoordinating anions as a result of anion exchange [15].
| Ionic Liquid Type | Turnover Number | Turnover Frequency | Corrosiveness Ratio |
|---|---|---|---|
| [Hnmp]HSO4 | 11,000 | 846 | 1/400 vs H2SO4 |
| Tetrafluoroborate-based | High | Variable | Low |
| Heteropolyanion-based | Variable | Variable | Minimal |
Consequently, the more electrophilic Lewis acidic species generated in situ accelerate the catalytic reactions dramatically [15]. In some cases, highly reactive intermediates can be stabilized in the presence of ionic liquids, thus increasing the reactivity and selectivity of the reactions [15]. Concerted processes can also be accelerated through the cooperative activation of both the nucleophile and the electrophile by ionic liquids [15].
2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate demonstrates significant effectiveness as an emulsion stabilizer in cosmetic formulations through multiple complementary mechanisms. The compound's unique molecular architecture, featuring a central pentaerythritol core esterified with two laurate chains, provides optimal amphiphilic properties for interfacial stabilization [2].
The primary stabilization mechanism involves the compound's ability to reduce interfacial tension between oil and water phases. With a high lipophilicity value of 8.93-9.1 LogP, the molecule effectively partitions at the oil-water interface, with the hydrophobic laurate chains extending into the oil phase while the remaining hydroxyl groups on the pentaerythritol core interact with the aqueous phase [2]. This orientation creates a stable interfacial film that prevents coalescence of dispersed droplets.
Research indicates that pentaerythritol esters demonstrate superior emulsion stabilization compared to conventional emulsifiers due to their compact tetrahedral structure. The steric hindrance provided by the neopentyl core enhances the stability of the interfacial film by preventing close approach of droplets [3] [4]. In cosmetic matrices, typical usage concentrations range from 0.1% to 7%, with optimal stabilization achieved at 2-5% concentration levels [3] [5].
The compound's effectiveness in cosmetic emulsions is further enhanced by its compatibility with various coemulsifiers and stabilizers. Studies have shown that 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate works synergistically with other pentaerythritol esters to create robust emulsion systems with extended shelf life [3] [6]. The molecular structure allows for hydrogen bonding interactions with other formulation components, contributing to overall system stability.
Temperature stability represents another crucial advantage in cosmetic applications. The compound maintains its emulsifying properties across a wide temperature range, with thermal decomposition onset occurring above 280°C, well beyond typical cosmetic processing and storage temperatures [7] [8]. This thermal stability ensures consistent performance in various climate conditions and during manufacturing processes.
The application of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate in food-grade emulsification systems demonstrates exceptional interfacial tension modulation capabilities. The compound's molecular structure enables precise control over oil-water interfacial properties, making it suitable for complex food emulsion systems [9] [10].
Interfacial tension reduction occurs through the compound's strategic positioning at phase boundaries. The laurate chains provide strong hydrophobic interactions with oil phases, while the pentaerythritol backbone offers multiple sites for hydrogen bonding with aqueous phases. This dual functionality results in significant reduction of interfacial tension, typically achieving values below 10 mN/m in food emulsion systems [9] [10].
The food-grade application of pentaerythritol esters has been validated through extensive regulatory approvals. The compound meets FDA requirements for food contact applications and demonstrates excellent chemical stability under typical food processing conditions [11]. The ester's inertness and resistance to oxidation ensure compliance with food safety standards while maintaining emulsification performance.
In food emulsion systems, the compound exhibits remarkable performance in stabilizing both oil-in-water and water-in-oil emulsions. The interfacial tension modulation effect is concentration-dependent, with optimal performance achieved at 0.5-3% concentration levels. At these concentrations, the compound effectively reduces droplet size and enhances emulsion stability without affecting taste or nutritional properties [11].
The thermal stability of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate makes it particularly suitable for processed food applications requiring elevated temperatures. The compound maintains its emulsifying properties during pasteurization, sterilization, and cooking processes, ensuring consistent product quality throughout the food manufacturing chain [11].
The combination of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate with polysaccharide stabilizers creates highly effective multiphase stabilization systems. These synergistic interactions enhance overall system performance beyond what either component achieves individually [12] [13].
Polysaccharide stabilizers such as xanthan gum, guar gum, and carrageenan demonstrate enhanced effectiveness when combined with pentaerythritol esters. The mechanism involves complementary stabilization pathways: the pentaerythritol ester provides interfacial tension reduction and film formation, while polysaccharides contribute viscosity modification and network formation in the continuous phase [12] [13].
Research has demonstrated that the combination of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate with polysaccharide stabilizers results in improved emulsion stability, reduced phase separation, and enhanced rheological properties. The synergistic effect is particularly pronounced in systems containing 1-2% pentaerythritol ester combined with 0.1-0.5% polysaccharide stabilizer [12] [13].
The molecular interactions between pentaerythritol esters and polysaccharides involve both physical and chemical mechanisms. Hydrogen bonding between the hydroxyl groups on the pentaerythritol core and the polysaccharide backbone creates a cooperative stabilization network. This interaction enhances the mechanical strength of the interfacial film while improving resistance to mechanical stress [12] [13].
Specific polysaccharide combinations have been identified as particularly effective. Dextran-based systems show excellent compatibility with pentaerythritol esters, creating stable emulsions with enhanced thermal resistance. The combination allows for controlled release properties in drug delivery applications and improved texture in food systems [12] [13].
The rheological properties of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate exhibit significant temperature dependence, making it an effective rheological modifier in various industrial applications. The compound's viscosity characteristics follow predictable temperature-viscosity relationships that can be precisely controlled for specific applications [7] [14] [15].
Temperature-dependent viscosity behavior demonstrates a logarithmic relationship, with viscosity decreasing exponentially as temperature increases. At 25°C, the compound exhibits high viscosity (approximately 120 cSt), which decreases to approximately 25 cSt at 100°C. This temperature sensitivity provides excellent control over flow properties in processing applications [7] [14] [15].
The viscosity index of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate exceeds 150, indicating superior temperature stability compared to conventional lubricants and rheological modifiers. This high viscosity index ensures consistent performance across wide temperature ranges, making it suitable for applications requiring thermal stability [7] [14] [15].
Rheological modification effects are enhanced by the compound's unique molecular structure. The branched pentaerythritol core provides resistance to shear degradation, while the laurate chains contribute to viscosity through intermolecular interactions. This combination results in excellent shear stability and predictable flow behavior under various processing conditions [16] [17] [18].
The temperature-dependent rheological properties make the compound particularly valuable in applications requiring precise flow control. In lubricant formulations, the compound maintains adequate viscosity at elevated temperatures while providing excellent flow properties at ambient conditions. This balance is crucial for automotive and industrial applications where temperature fluctuations are common [7] [14] [15].
The application versatility of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dilaurate spans multiple industries, each benefiting from its unique rheological modification properties. The compound's ability to function effectively across different temperature ranges and concentration levels makes it an invaluable additive in modern formulation science [5] [19] .
In polymer processing applications, the compound serves as both a rheological modifier and processing aid. Its temperature-dependent viscosity behavior facilitates improved flow during processing while providing enhanced final product properties. The compound's thermal stability ensures consistent performance during high-temperature processing operations [21] [19].
The pharmaceutical industry utilizes the compound's rheological properties for controlled drug delivery systems. The temperature-sensitive viscosity behavior allows for responsive drug release profiles, while the biocompatible nature of the pentaerythritol core ensures safety in medical applications [13] .